BenchChemオンラインストアへようこそ!

2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone

Constitutional isomerism Scaffold hopping TRPV1 antagonist

This compound offers a unique scaffold for drug discovery, featuring a 3-chloropyridin-4-yloxy motif (as in Met kinase inhibitor BMS-777607) coupled with a benzylthio group absent in analogs. A constitutional isomer of Capsazepine (C19H21ClN2O2S), it enables systematic scaffold-hopping studies. With zero published bioassay data, it is ideal for unbiased phenotypic screening. Choose CAS 2034496-36-9 to access orthogonal derivatization handles (amide, ether, thioether, aryl chloride) unavailable in comparators.

Molecular Formula C19H21ClN2O2S
Molecular Weight 376.9
CAS No. 2034496-36-9
Cat. No. B2643159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone
CAS2034496-36-9
Molecular FormulaC19H21ClN2O2S
Molecular Weight376.9
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CSCC3=CC=CC=C3
InChIInChI=1S/C19H21ClN2O2S/c20-17-12-21-9-6-18(17)24-16-7-10-22(11-8-16)19(23)14-25-13-15-4-2-1-3-5-15/h1-6,9,12,16H,7-8,10-11,13-14H2
InChIKeyCHZRBBSTUKAQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2034496-36-9): Structural Identity and Physicochemical Baseline for Procurement


2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2034496-36-9) is a synthetic organic compound with the molecular formula C19H21ClN2O2S and a molecular weight of 376.9 g/mol [1]. It belongs to the class of piperidine-based ethanones, featuring a 3-chloropyridin-4-yloxy substituent at the piperidine 4-position and a benzylthio group attached to the ethanone carbonyl [1]. The compound is listed in the PubChem database under CID 119100584 with a creation date of June 2016 and a last modification date of April 2026, but carries no associated bioassay data, literature references, or patent deposits [1]. Its computed physicochemical properties include an XLogP3 of 3.7, a topological polar surface area (TPSA) of 67.7 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds [1].

Why In-Class Piperidine Ethanones Cannot Substitute for 2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2034496-36-9) Without Verification


Although numerous piperidine ethanone derivatives exist in screening libraries, 2-(benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone occupies a distinct structural space that cannot be assumed interchangeable with close analogs. The compound is a constitutional isomer of Capsazepine (CAS 138977-28-3), sharing the identical molecular formula C19H21ClN2O2S but differing fundamentally in scaffold architecture: Capsazepine is a benzazepine-based TRPV1 antagonist (IC50 ≈ 562 nM) , while the target compound features a piperidine core with a 3-chloropyridin-4-yloxy ether and a benzylthio-ethanone side chain [1]. This scaffold divergence predicts entirely different molecular recognition profiles. Furthermore, the 3-chloropyridin-4-yloxy motif is a validated pharmacophore element in the potent Met kinase inhibitor BMS-777607 (c-Met IC50 = 3.9 nM) [2], yet the target compound couples this motif with a benzylthio group absent in BMS-777607. Substitution with analogs lacking either the 3-chloro substitution pattern or the benzylthio moiety would eliminate key structural determinants whose biological consequences remain uncharacterized. Given the absence of published biological data for CAS 2034496-36-9, any generic substitution carries unquantifiable risk of altered target engagement and must be validated experimentally [1].

Quantitative Differentiation Evidence for 2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2034496-36-9) Versus Structural Comparators


Scaffold-Level Differentiation from the Constitutional Isomer Capsazepine: Piperidine Core Versus Benzazepine Core

CAS 2034496-36-9 and Capsazepine (CAS 138977-28-3) share the identical molecular formula C19H21ClN2O2S (MW = 376.9 g/mol) but possess fundamentally different core scaffolds [1]. The target compound is built on a piperidine ring functionalized at the 4-position with a 3-chloropyridin-4-yloxy ether and at the 1-position with a benzylthio-ethanone moiety. Capsazepine is a 2,3,4,5-tetrahydro-1H-2-benzazepine derivative bearing 7,8-dihydroxy groups and an N-(2-(p-chlorophenyl)ethyl)aminothiocarbonyl substituent . Capsazepine is a well-characterized competitive antagonist of the TRPV1 vanilloid receptor (IC50 = 562 nM against capsaicin-induced activation in rat dorsal root ganglion neurons) with demonstrated in vivo analgesic activity . No TRPV1 or other target engagement data exist for CAS 2034496-36-9. As constitutional isomers, these compounds are chemically distinct entities that cannot be assumed to share any pharmacological properties, and the piperidine scaffold of CAS 2034496-36-9 offers orthogonal vectors for chemical derivatization compared to Capsazepine's benzazepine nucleus [1].

Constitutional isomerism Scaffold hopping TRPV1 antagonist Molecular recognition

Presence of the 3-Chloropyridin-4-yloxy Pharmacophoric Motif: Shared Element with the Clinical-Stage Met Kinase Inhibitor BMS-777607

CAS 2034496-36-9 incorporates a 3-chloropyridin-4-yloxy group attached to the piperidine 4-position. This exact substitution pattern (3-chloro on the pyridine ring with the ether linkage at the 4-position) is a critical pharmacophoric element in BMS-777607 (CAS 1025720-94-8), a potent, ATP-competitive inhibitor of the Met kinase superfamily [1]. In BMS-777607, the 3-chloropyridin-4-yloxy group is connected to a 3-fluorophenyl ring rather than a piperidine, and the molecule achieves c-Met IC50 = 3.9 nM, Axl IC50 = 1.1 nM, Ron IC50 = 1.8 nM, and Tyro3 IC50 = 4.3 nM . The SAR surrounding BMS-777607 established that the 3-chloro substitution on the pyridine ring significantly improved enzyme potency relative to unsubstituted analogs [1]. The target compound CAS 2034496-36-9 presents this validated motif in a distinct chemical context (piperidine vs. phenyl linker, benzylthio-ethanone vs. pyridone-carboxamide terminus), representing a structurally novel presentation of the 3-chloropyridin-4-yloxy pharmacophore [2].

Kinase inhibitor pharmacophore 3-Chloropyridin-4-yloxy motif Met kinase BMS-777607

Physicochemical Property Differentiation from Positional Isomer: 2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone

The target compound (CAS 2034496-36-9) carries the chlorine substituent at the pyridine 3-position with the ether linkage at the 4-position, defining a 3-chloropyridin-4-yloxy regiochemistry. A closely related positional isomer exists: 2-(benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone, which places the chlorine at the 3-position but the ether linkage at the pyridine 2-position . These two compounds share the same molecular formula (C19H21ClN2O2S, MW 376.9 g/mol) and differ only in the attachment point of the piperidine ether on the pyridine ring. The regioisomeric shift from the 4-yloxy to the 2-yloxy position alters the spatial orientation of the piperidine group relative to the pyridine nitrogen and chlorine substituents, which is expected to influence hydrogen bonding capacity, molecular shape, and electrostatic potential distribution. Neither compound has published biological data enabling direct functional comparison. However, the computed physicochemical properties available for CAS 2034496-36-9 (XLogP3 = 3.7, TPSA = 67.7 Ų, HBA = 4, HBD = 0, rotatable bonds = 6) [1] provide a quantitative baseline that should be verified experimentally for the 2-yloxy isomer before any assumption of equivalence.

Positional isomerism Chloropyridine regiochemistry Physicochemical properties Medicinal chemistry

Chemical Space Differentiation: Absence of Public Biological Annotation Versus Annotated Analogs in PubChem

As of April 2026, PubChem CID 119100584 (CAS 2034496-36-9) carries zero associated bioassay results, zero literature references, and zero patent deposits [1]. This contrasts sharply with its constitutional isomer Capsazepine (CID 3475), which has extensive bioassay annotation including TRPV1 antagonism data across multiple species and assay formats [2]. For procurement purposes, CAS 2034496-36-9 is classified as a 'dark' screening compound—a structurally defined chemical entity with confirmed identity and computable properties but no public pharmacological annotation. This status does not indicate a lack of potential utility; rather, it defines the compound as a tool for de novo phenotypic or target-based screening where its activity profile remains to be established. The absence of annotation distinguishes it from extensively characterized analogs and positions it as a probe for discovering novel structure-activity relationships unbiased by prior literature [1].

Screening library Biological annotation gap Chemical probe PubChem bioassay

Chemical Stability and Synthetic Accessibility: Structural Features Favoring Derivatization

CAS 2034496-36-9 possesses multiple functional groups amenable to further chemical modification, which supports its utility as a synthetic intermediate or a starting point for focused library synthesis [1]. The piperidine nitrogen is engaged in an amide bond with the benzylthio-ethanone moiety, while the piperidine 4-position carries the 3-chloropyridin-4-yloxy ether. The benzylthio group contains a thioether linkage, and the chloropyridine ring bears a chlorine substituent at the 3-position. Each of these functional groups (amide, ether, thioether, aryl chloride) represents a distinct reactive handle for orthogonal derivatization strategies. In contrast, Capsazepine, despite sharing the same molecular formula, lacks the thioether and piperidine amide functionalities, instead presenting a thiourea moiety and phenolic hydroxyl groups [2]. The target compound's combination of functional groups—amide, ether, thioether, and aryl chloride—is not duplicated in any single comparator identified in accessible databases [1].

Synthetic tractability Functional group handles Derivatization Medicinal chemistry

Recommended Application Scenarios for 2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2034496-36-9) Based on Available Evidence


Unbiased Phenotypic Screening Library Member for De Novo Hit Discovery

CAS 2034496-36-9 is a biologically unannotated compound (0 PubChem bioassays) with a molecular weight of 376.9 g/mol, XLogP3 of 3.7, and TPSA of 67.7 Ų—properties consistent with drug-like chemical space [1]. Its complete absence of prior pharmacological annotation makes it ideal for unbiased phenotypic screening campaigns where pre-existing target hypotheses could bias hit selection. In contrast, the constitutional isomer Capsazepine carries extensive TRPV1 annotation that would confound interpretation of novel phenotypic activity [2].

Scaffold-Hopping Starting Point for 3-Chloropyridin-4-yloxy Kinase Inhibitor Programs

The 3-chloropyridin-4-yloxy motif in CAS 2034496-36-9 is a validated pharmacophore present in the clinical-stage Met kinase inhibitor BMS-777607 (c-Met IC50 = 3.9 nM) [1]. However, the target compound presents this motif on a piperidine scaffold rather than the 3-fluorophenyl linker used in BMS-777607. This structural departure enables scaffold-hopping exploration of Met kinase or related kinase targets, potentially addressing intellectual property space distinct from existing BMS-777607 analogs [2].

Versatile Synthetic Intermediate for Parallel Derivatization Strategies

The compound incorporates four chemically distinct functional groups: a piperidine amide, a 3-chloropyridin-4-yloxy aryl alkyl ether, a benzylthio thioether, and an aryl chloride [1]. This orthogonal functionality supports diverse parallel derivatization approaches—amide hydrolysis or reduction, ether cleavage, thioether oxidation to sulfoxide/sulfone, and palladium-catalyzed cross-coupling at the aryl chloride position. No single comparator compound (Capsazepine, BMS-777607, or the 2-yloxy positional isomer) offers this combination of derivatization handles [1].

Physicochemical Reference Standard for Constitutional Isomer Differentiation Studies

CAS 2034496-36-9 and Capsazepine share the identical molecular formula (C19H21ClN2O2S) but possess different scaffolds, functional groups, and pharmacological profiles [1][2]. This makes the pair suitable for systematic studies of constitutional isomerism effects on physicochemical properties (e.g., chromatographic retention, solubility, permeability) and biological recognition. The computed properties of CAS 2034496-36-9 (XLogP3 = 3.7, TPSA = 67.7 Ų) [1] can be compared with experimentally determined values for Capsazepine to explore how scaffold topology influences molecular properties independent of elemental composition.

Quote Request

Request a Quote for 2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.